molecular formula C23H22N2O4S B3579291 N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide

N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide

Cat. No.: B3579291
M. Wt: 422.5 g/mol
InChI Key: AXWOLXLXPNGBOH-UHFFFAOYSA-N
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Description

N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide is an organic compound characterized by its complex structure, which includes an acetylamino group, a sulfonyl group, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide typically involves multiple steps:

    Formation of the Acetylamino Group: This step involves the acetylation of an amine precursor using acetic anhydride under mild conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using sulfur trioxide or chlorosulfonic acid.

    Formation of the Diphenylpropanamide Moiety: This involves the reaction of a diphenylpropanamide precursor with the intermediate formed in the previous steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or sulfonates.

Scientific Research Applications

N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Materials Science: Used in the development of advanced materials with specific properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to inflammation, cell signaling, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide
  • N-{4-[(ethylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide
  • N-{4-[(propylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide

Uniqueness

N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-diphenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetylamino group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-17(26)25-30(28,29)21-14-12-20(13-15-21)24-23(27)16-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWOLXLXPNGBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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